molecular formula C24H19N7O3 B6532651 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 920262-88-0

2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No. B6532651
CAS RN: 920262-88-0
M. Wt: 453.5 g/mol
InChI Key: VJEGULWAYZMNOJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a 1,2,3-triazole unit and a chromen-4-one unit. 1,2,3-Triazoles are a type of nitrogen-containing heterocyclic compounds . They are not found in nature but have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles is characterized by high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .


Chemical Reactions Analysis

1,2,3-Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .


Physical And Chemical Properties Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Future Directions

Given the wide range of applications of 1,2,3-triazoles in various fields, it’s likely that research into new compounds containing this unit will continue . Future directions could include the development of new synthesis methods, exploration of new applications, and investigation of the biological activity of new compounds .

properties

IUPAC Name

2-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N7O3/c32-18-14-20(34-19-9-5-4-8-17(18)19)24(33)30-12-10-29(11-13-30)22-21-23(26-15-25-22)31(28-27-21)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEGULWAYZMNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC(=O)C6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-4H-chromen-4-one

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